Lipophilicity (XlogP) Differentiation vs. the Non-Trifluoromethyl Analog
The presence of the 8-trifluoromethyl substituent markedly increases lipophilicity relative to the non-fluorinated analog 6-chloro-2-methylimidazo[1,2-a]pyrazine (CAS 1289151-28-5). The target compound exhibits a computed XlogP of 3.0, whereas the non-CF₃ analog is predicted to have a substantially lower XlogP (estimated ~1.0–1.5 based on the contribution of the CF₃ group and the absence of electronegative substituents at position 8) . This difference of approximately 1.5–2.0 log units translates to a 30- to 100-fold difference in partition coefficient, significantly affecting membrane permeability, metabolic stability, and off-target binding profiles in derived bioactive molecules [1]. The 8-CF₃ group also eliminates hydrogen-bond donor capacity at this position (HBD count = 0 for both compounds), while increasing the hydrogen-bond acceptor count to 5 (vs. 3 for the non-CF₃ analog), enabling distinct intermolecular interactions .
| Evidence Dimension | Computed lipophilicity (XlogP) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | XlogP = 3.0; HBA = 5; TPSA = 30.2 Ų; MW = 235.59 |
| Comparator Or Baseline | 6-Chloro-2-methylimidazo[1,2-a]pyrazine: XlogP ≈ 1.0–1.5 (estimated); HBA = 3; TPSA ≈ 25–28 Ų (estimated); MW = 167.60 |
| Quantified Difference | ΔXlogP ≈ +1.5 to +2.0; ΔHBA = +2; ΔMW = +67.99 |
| Conditions | Computed properties from Chem960 database using XlogP algorithm ; comparator values estimated based on structural analogy and fragment-based logP contributions |
Why This Matters
The ~30- to 100-fold higher lipophilicity directly impacts the physicochemical profile of any final compound derived from this building block, making it the preferred starting material when target engagement requires enhanced membrane permeability or occupancy of hydrophobic kinase binding pockets.
- [1] Bartolomé-Nebreda, J. M.; Alonso de Diego, S. A.; Artola, M.; et al. Identification of a Novel Orally Bioavailable Phosphodiesterase 10A (PDE10A) Inhibitor with Efficacy in Animal Models of Schizophrenia. J. Med. Chem. 2015, 58 (2), 978–993. View Source
